

Safety and handling information for 2,2-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Dimethylcycloheptanone

Cat. No.: B2993807

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2,2-Dimethylcycloheptanone**

Introduction: A Proactive Approach to Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. **2,2-Dimethylcycloheptanone**, a substituted cyclic ketone, represents a class of compounds with significant potential as intermediates and building blocks. However, with novel structure comes the responsibility of rigorous safety assessment. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of **2,2-Dimethylcycloheptanone**. As no comprehensive, publicly available Safety Data Sheet (SDS) exists for this specific molecule, this document synthesizes authoritative data from structurally analogous compounds—such as other substituted cycloheptanones, cyclopentanones, and cyclohexanones—to establish a robust and scientifically-grounded safety protocol. The core principle of this guide is proactive risk mitigation; by understanding the chemical's properties and potential hazards, we can implement controls that ensure both personal safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's physical and chemical properties is the foundation of a comprehensive safety assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary handling and storage protocols. While

experimental data for **2,2-Dimethylcycloheptanone** is scarce, we can extrapolate key characteristics from its structure and data from similar ketones.

Property	Value (Predicted and/or Inferred from Analogs)	Rationale & Safety Implication
Molecular Formula	C ₉ H ₁₆ O	Provides the basis for calculating molecular weight and understanding elemental composition.
Molecular Weight	140.22 g/mol	Relevant for stoichiometric calculations and assessing molar toxicity.
Appearance	Colorless to pale yellow liquid (predicted)	Visual inspection can be a first indicator of purity or degradation.
Odor	Acetone-like or minty (characteristic of ketones)[1]	Odor is not a reliable indicator of exposure concentration, as olfactory fatigue can occur.
Boiling Point	~180-200 °C (estimated)	The relatively high boiling point suggests low volatility at room temperature, but vapors can still accumulate, especially with heating.
Density	~0.9 g/mL (estimated)	Less dense than water. In case of a spill into water, it will float.
Vapor Pressure	Low to moderate at STP	While not highly volatile, vapors can form explosive mixtures with air, particularly in enclosed spaces or upon heating.[1][2]
Flash Point	~40-60 °C (estimated) Flammable Liquid, Category 3 [3][4]	Critical Safety Parameter. The compound can be ignited by sparks, open flames, or hot surfaces at temperatures commonly found in a lab.

Solubility	Slightly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone). [1]	Dictates appropriate solvents for reactions and cleaning, as well as firefighting media.
------------	--	--

Section 2: Hazard Identification and Comprehensive Risk Assessment

Based on the GHS classifications of analogous flammable ketones, **2,2-Dimethylcycloheptanone** should be treated as a hazardous substance.[\[3\]](#)[\[4\]](#) The primary risks are associated with its flammability and potential health effects upon exposure.

Flammability Hazards

2,2-Dimethylcycloheptanone is presumed to be a Flammable Liquid and Vapor (GHS Category 3).[\[3\]](#)[\[4\]](#) This classification is critical because the vapors can form an ignitable mixture with air at moderately elevated temperatures.

- Causality of Fire Risk: The primary danger arises from the liquid's vapor pressure. When handled, especially if poured or heated, it generates vapors that are typically heavier than air and can travel along benchtops or floors to a distant ignition source (e.g., a hot plate, motor spark, or static discharge) and "flash back."[\[2\]](#)
- Prevention: All work must be conducted away from open flames, spark-producing equipment, and hot surfaces.[\[3\]](#)[\[5\]](#) Use of explosion-proof electrical equipment and intrinsically safe tools is mandatory for large-scale operations.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Health Hazards

Exposure to **2,2-Dimethylcycloheptanone** can pose significant health risks. The following assessments are based on hazards identified for similar ketones.[\[3\]](#)

- Skin Contact: Causes skin irritation (GHS Category 2).[\[3\]](#) Prolonged or repeated contact can defat the skin, leading to dermatitis. The lipophilic nature of the ketone allows it to penetrate the skin's protective layers.

- Eye Contact: Causes serious eye irritation or damage (GHS Category 1 or 2A).[3] Direct contact with the liquid or high concentrations of vapor can cause significant irritation, pain, and potential corneal damage. Immediate and thorough rinsing is essential.
- Inhalation: May be harmful if inhaled (GHS Category 4).[3] Inhalation of vapors may cause respiratory tract irritation, dizziness, drowsiness, and headache.[6] Work must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]
- Ingestion: Harmful if swallowed (GHS Category 4).[3] Ingestion can lead to gastrointestinal irritation, nausea, and systemic effects. Do not induce vomiting, as aspiration into the lungs can cause chemical pneumonitis.

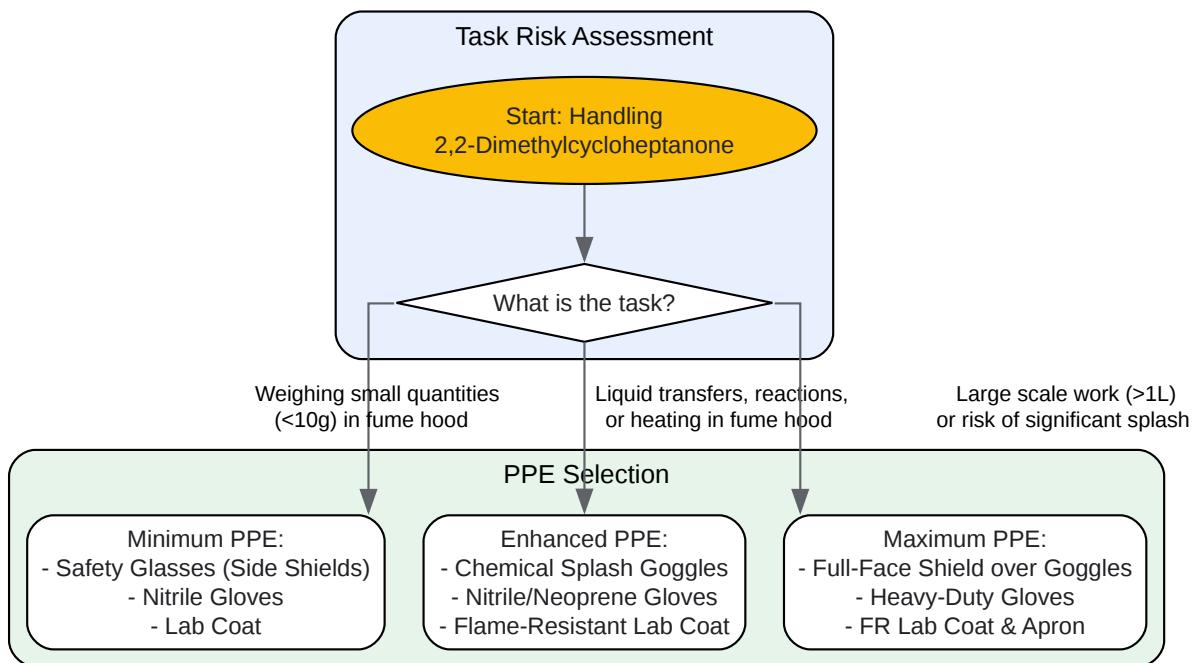
Reactivity and Incompatibility

- Incompatible Materials: Keep away from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), strong bases, and reducing agents.[9] Contact with these materials can lead to vigorous, exothermic reactions, potentially causing fire or explosion.
- Hazardous Decomposition Products: Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂).[2][7] Incomplete combustion can generate other toxic and irritating fumes.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls


- Chemical Fume Hood: All handling of **2,2-Dimethylcycloheptanone** that could generate vapors (e.g., heating, transfers, reactions) must be conducted in a properly functioning chemical fume hood.[8][10] This is the primary method for preventing inhalation exposure.
- Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[11]

- Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task.

- Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[12] When there is a risk of splashing, chemical splash goggles or a full-face shield must be worn.[8]
- Skin Protection:
 - Gloves: Choose gloves with appropriate chemical resistance. Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves for defects before use and remove them without touching the outer surface.[8]
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and personal clothing.[8]
- Footwear: Closed-toe shoes made of a non-porous material are mandatory in the laboratory. [8]

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for **2,2-Dimethylcycloheptanone**.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is non-negotiable.

Handling

- **Grounding and Bonding:** To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded during the transfer of significant quantities of the liquid.^{[3][5][6]} Pouring flammable liquids can generate a static charge.
- **Tool Selection:** Use only non-sparking tools made from materials like brass or bronze when working near open containers.^{[3][6][11]}
- **General Practices:** Avoid all personal contact, including inhalation.^[13] Wash hands thoroughly with soap and water after handling, even if gloves were worn.^{[6][8]} Do not eat,

drink, or smoke in areas where the chemical is handled or stored.[3]

- Heating: When heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Never use an open flame.

Storage

- Location: Store in a designated flammables storage cabinet.[14] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][6][7]
- Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3][9] Containers must be properly labeled with the chemical name and all relevant GHS hazard pictograms.
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[2][7][9] Do not store chemicals in alphabetical order, as this can place incompatibles next to each other.[14]

Section 5: Emergency Procedures

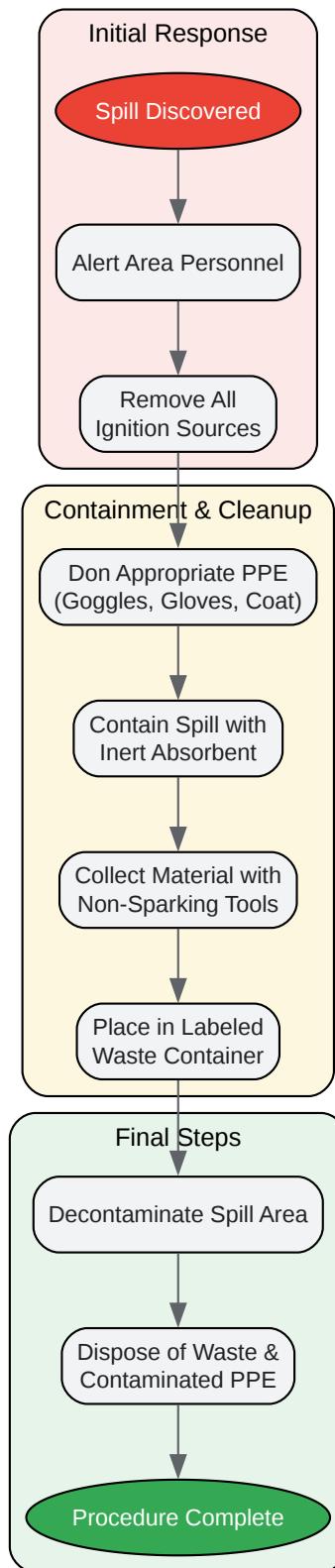
Preparedness is key to mitigating the consequences of an incident.

First-Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
- Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5][6]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.^[3] A water spray can be used to cool fire-exposed containers, but a solid stream of water may be ineffective and spread the fire.^{[2][3]}
- Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air.^[2] Containers may explode when heated.^[2]
- Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.^{[2][3][7]}


Accidental Release Measures (Spills)

Immediate and correct response to a spill is critical to prevent injury and fire.

Step-by-Step Spill Cleanup Protocol:

- Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
- Isolate and Ventilate: Shut off all ignition sources (hot plates, equipment, etc.) immediately.^[7] ^[11] Ensure the area is well-ventilated, preferably within a fume hood.
- Don PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and double-layered nitrile gloves.
- Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.^{[6][7][9]} Prevent the spill from entering drains.^[3]
- Absorption and Collection: Carefully absorb the spilled material. Use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.^{[6][7][11]}
- Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

- Disposal: Dispose of the sealed waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. louisville.edu [louisville.edu]
- 4. 2,2-Dimethylcyclopentanone | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. gz-supplies.com [gz-supplies.com]
- 9. fishersci.com [fishersci.com]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. rbnainfo.com [rbnainfo.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Safety Manual | Chemistry [chem.duke.edu]
- To cite this document: BenchChem. [Safety and handling information for 2,2-Dimethylcycloheptanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2993807#safety-and-handling-information-for-2-2-dimethylcycloheptanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com